molecular formula C12H16O B155563 4'-Methylvalerophenone CAS No. 1671-77-8

4'-Methylvalerophenone

Cat. No. B155563
CAS RN: 1671-77-8
M. Wt: 176.25 g/mol
InChI Key: BCVCZJADTSTKNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is achieved through a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . Similarly, 4-(2',4'-difluorophenyl)acetophenone is synthesized via the Suzuki cross-coupling reaction . These methods could potentially be adapted for the synthesis of 4'-Methylvalerophenone.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various analytical techniques. For example, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid's structure is confirmed by IR, 1H NMR, and single-crystal X-ray diffraction studies . These techniques could be applied to determine the molecular structure of 4'-Methylvalerophenone.

Chemical Reactions Analysis

The chemical reactions of related compounds include photochemical reactions, as seen in the reaction of 4-methylamino-3-penten-2-one with benzophenone . Additionally, the Friedel–Crafts acylation is used to synthesize 4-(methylthio)acetophenone . These reactions provide a basis for understanding the chemical behavior of 4'-Methylvalerophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are studied using various techniques. The thermal stability of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is determined using TGA and DTA analysis . The antifungal and antioxidant activities of a gamma-irradiation-induced stress metabolite are evaluated . These studies could inform the analysis of the physical and chemical properties of 4'-Methylvalerophenone.

Relevant Case Studies

Case studies of related compounds include the identification and characterization of a cathinone precursor in the new psychoactive substance market , and the biosynthesis of phlorisovalerophenone in Escherichia coli from glucose . These case studies provide context for the potential applications and implications of 4'-Methylvalerophenone.

Scientific Research Applications

Photochemical Properties and Reactions

  • Wavelength-Dependent Photoreactivity : 4'-Methylvalerophenone exhibits wavelength-dependent type II photoreactivity, showing different quantum yields of disappearance at various wavelengths. This behavior was analyzed in terms of kinetics and internal filter effects, highlighting the role of the enol form of the material in this dependency (Hasegawa, Ohkanda, Kobayashi, & Yoshioka, 1992).

Biosynthesis and Microbial Production

  • Biosynthesis in Escherichia coli : Phlorisovalerophenone, a key intermediate in humulone biosynthesis, which is related to 4'-Methylvalerophenone, has been biosynthesized in Escherichia coli. This represents a significant advancement in producing valuable compounds from renewable carbon resources using microbial synthesis (Zhou, Zhuang, Bai, Bi, Liu, & Ma, 2016).

Chemical Synthesis and Industrial Applications

  • Synthesis of Drug Intermediates : 4'-Methylvalerophenone derivatives are used in the synthesis of important drug intermediates like 4-(methylthio)acetophenone, which is used for the production of Rofecoxib, an NSAID with selective COX-2 inhibition. This highlights its role in developing more environmentally friendly chemical processes (Yadav & Bhagat, 2005).

Photopolymerization

Environmental and Toxicological Studies

  • Presence in Biological Samples : Studies investigating the presence of benzophenones, related to 4'-Methylvalerophenone, in human plasma and urine emphasize the environmental and toxicological relevance of these compounds. This includes their use in sunscreens and potential endocrine-disrupting effects (Janjua, Kongshoj, Andersson, & Wulf, 2008).

Safety And Hazards

4’-Methylvalerophenone is classified under GHS07 for safety . It has hazard statements H315-H319-H335, indicating it is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

properties

IUPAC Name

1-(4-methylphenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-3-4-5-12(13)11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVCZJADTSTKNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870926
Record name 1-(4-Methylphenyl)-1-pentanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methylvalerophenone

CAS RN

1671-77-8
Record name 1-(4-Methylphenyl)-1-pentanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Methylvalerophenone
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Record name 1671-77-8
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Record name 1-(4-Methylphenyl)-1-pentanone
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Record name 4'-methylvalerophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
P Klán, J Literák - Collection of Czechoslovak Chemical …, 1999 - cccc.uochb.cas.cz
… The same analysis was accomplished for 4-methylvalerophenone. Concentrations of the photoproducts were calculated from peak integrations of data obtained with flame ionization …
Number of citations: 10 cccc.uochb.cas.cz
HR Snyder, HR Beilfuss - Journal of the American Chemical …, 1953 - ACS Publications
… 3-Nitro-4-methylvalerophenone.—In order to ensure a successful nitration with a large quantity of the ketone it was … The total yieldof purified 3-nitro4-methylvalerophenone was …
Number of citations: 5 pubs.acs.org
M Berger, E McAlpine, C Steel - Journal of the American Chemical …, 1978 - ACS Publications
… valerophenone or 4-methylacetophenone with 4-methylvalerophenone. Both the kinetic and … phenone to 4-methylvalerophenone the rate drops by a factor of 7 while the drop is much …
Number of citations: 45 pubs.acs.org
RE Ludt, JS Griffiths, KN McGrath… - The Journal of Organic …, 1973 - ACS Publications
N, A-Diisopropyl-o-toluamide (1) underwent side-chain metalation using either n-butyllithium or lithium diisopropylamide as the lithium reagent. Evidencefor the presence of lithiated A, A…
Number of citations: 73 pubs.acs.org
S Júlio, RA Ferro, S Santos, A Alexandre… - Analytical and …, 2023 - Springer
… The necessary ketones (4′-methylbutyrophenone, 4′-methylvalerophenone, 4′-methylhexanophenone… and 4′-methylvalerophenone) or a white solid (4′-methylhexanophenone). …
Number of citations: 1 link.springer.com
MV Encina, EA Lissi, E Lemp, A Zanocco… - Journal of the …, 1983 - ACS Publications
… p-Methoxyphenyl-4-methylvalerophenone (lib) was prepared by oxidation of 12.3 g of 1 -p-methoxyphenyl-4-methyl-1 -pentanol with 30 g of Cr03:(pyridine)2 complex in …
Number of citations: 78 pubs.acs.org
WH Urry, DJ Trecker, HD Hartzler - The Journal of Organic …, 1964 - ACS Publications
… Reaction of XIII with another molecule of aldehyde gives 4-methylvalerophenone (IX) and another aralkanoyl radical X to continue the reaction chain. Indanones6 are formed in the …
Number of citations: 54 pubs.acs.org
J Literák - is.muni.cz
This thesis presents results of our investigation of the microwave effects on selected photochemical processes. In the first part of our project, we tested a novel photochemical reactor …
Number of citations: 2 is.muni.cz
PJ Wagner, P Klán - Journal of the American Chemical Society, 1999 - ACS Publications
… Either valerophenone or 4-methylvalerophenone solutions, also 0.001 M, were irradiated simultaneously as actinometers for quantum yield measurements. Triplet lifetimes were …
Number of citations: 61 pubs.acs.org
Y Xiao, Y Huang, Y Chen, M Zhu, C He, Z Li, Y Wang… - LWT, 2022 - Elsevier
Eurotium cristatum is the dominant fungus during Fu brick tea (FBT) manufacturing, however, its underlying effects in forming the distinct flavor characteristics of FBT remains unclear. In …
Number of citations: 19 www.sciencedirect.com

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